molecular formula C7H13BrO B6599831 4-(Bromomethyl)-2,2-dimethyltetrahydrofuran CAS No. 1450932-11-2

4-(Bromomethyl)-2,2-dimethyltetrahydrofuran

Cat. No.: B6599831
CAS No.: 1450932-11-2
M. Wt: 193.08 g/mol
InChI Key: PPGGASGEXWOMRA-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2,2-dimethyltetrahydrofuran: is an organic compound that belongs to the class of tetrahydrofurans It is characterized by a bromomethyl group attached to the fourth carbon of a 2,2-dimethyltetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-2,2-dimethyltetrahydrofuran typically involves the bromination of 2,2-dimethyltetrahydrofuran. One common method is the reaction of 2,2-dimethyltetrahydrofuran with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)-2,2-dimethyltetrahydrofuran undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products:

    Substitution Reactions: Products include azides, thiols, and ethers.

    Oxidation Reactions: Products include alcohols and ketones.

    Reduction Reactions: The major product is the corresponding methyl derivative.

Scientific Research Applications

4-(Bromomethyl)-2,2-dimethyltetrahydrofuran has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in the preparation of various functionalized compounds.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2,2-dimethyltetrahydrofuran involves its reactivity as an electrophile. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles. This reactivity is exploited in organic synthesis to introduce functional groups into target molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

    4-(Chloromethyl)-2,2-dimethyltetrahydrofuran: Similar in structure but with a chloromethyl group instead of a bromomethyl group.

    4-(Hydroxymethyl)-2,2-dimethyltetrahydrofuran: Contains a hydroxymethyl group, making it less reactive than the bromomethyl derivative.

    4-(Methyl)-2,2-dimethyltetrahydrofuran: Lacks the halogen group, resulting in different reactivity and applications.

Uniqueness: 4-(Bromomethyl)-2,2-dimethyltetrahydrofuran is unique due to the presence of the bromomethyl group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and various industrial applications.

Properties

IUPAC Name

4-(bromomethyl)-2,2-dimethyloxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c1-7(2)3-6(4-8)5-9-7/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGGASGEXWOMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CO1)CBr)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of (5,5-dimethyltetrahydrofuran-3-yl)methanol (2.00 g) in dichloromethane (30 ml) were added carbon tetrabromide (6.10 g) and triphenylphosphine (4.80 g) at room temperature. The reaction mixture was stirred at room temperature for 20 hr, and extracted with diethyl ether. The extract was dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/petroleum ether) to give the title compound (2.40 g) as a colorless oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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